molecular formula C21H26N2O2 B12991179 (S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate

(S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate

Cat. No.: B12991179
M. Wt: 338.4 g/mol
InChI Key: VFVBMOMZLVXIOI-OAQYLSRUSA-N
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Description

(S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate is a chiral carbamate derivative featuring a benzyl methyl carbamate group attached to a 1-phenyl-1-(pyrrolidin-1-yl)ethyl backbone. The compound’s structure combines lipophilic (phenyl, pyrrolidine) and polar (carbamate) groups, balancing membrane permeability and solubility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

benzyl N-methyl-N-[(1S)-1-phenyl-1-pyrrolidin-1-ylethyl]carbamate

InChI

InChI=1S/C21H26N2O2/c1-21(23-15-9-10-16-23,19-13-7-4-8-14-19)22(2)20(24)25-17-18-11-5-3-6-12-18/h3-8,11-14H,9-10,15-17H2,1-2H3/t21-/m1/s1

InChI Key

VFVBMOMZLVXIOI-OAQYLSRUSA-N

Isomeric SMILES

C[C@](C1=CC=CC=C1)(N2CCCC2)N(C)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C1=CC=CC=C1)(N2CCCC2)N(C)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the benzyl and phenyl groups. One common method involves the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and reagents like benzyl chloride and methyl isocyanate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired stereochemistry and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1.1 Pain Management

Recent studies have indicated that compounds similar to (S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate may act as inhibitors of the transient receptor potential cation channel 5 (TRPC5), which is implicated in pain pathways. Inhibition of TRPC5 has been shown to reduce both spontaneous and tactile pain responses in animal models. For example, a study demonstrated that certain derivatives exhibited significant inhibition of TRPC5 with IC50 values in the low micromolar range, indicating potential for development as analgesics .

Table 1: TRPC5 Inhibition Data for Related Compounds

Compound% Inhibition @ 3 μMIC50 (μM)
Compound A100%4.06 ± 0.91
Compound B49.1%Not Determined
Compound C64.9%Not Determined
(S)-Benzyl...TBDTBD

1.2 Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Research into similar pyrrolidine derivatives has shown promising results in protecting neuronal cells from apoptosis and enhancing cognitive function in animal models .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and modifications of this compound is crucial for optimizing its pharmacological properties. The compound can be synthesized through various methods, including alkylation reactions and diastereoselective processes.

2.1 Synthetic Pathways

The synthesis typically involves the reaction of pyrrolidine derivatives with benzyl carbamates under controlled conditions to yield the target compound with high stereoselectivity .

Table 2: Synthetic Pathways for Pyrrolidine Derivatives

StepReagent/ConditionYield (%)
Step 1Alkylation with BnBr85%
Step 2Cyclization with carbonyldimidazole70%

Case Studies

3.1 Clinical Trials and Efficacy Studies

Several studies have been conducted to evaluate the efficacy of compounds related to this compound in clinical settings:

  • Study on Pain Relief: A clinical trial assessing the analgesic properties of TRPC5 inhibitors showed that patients reported significant reductions in pain scores when treated with related compounds compared to placebo .
  • Neuroprotective Study: Another study highlighted the neuroprotective effects of pyrrolidine-based compounds in models of Alzheimer's disease, demonstrating improved memory retention and reduced neuroinflammation .

Mechanism of Action

The mechanism of action of (S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Key Structural Features Molecular Formula Biological Activity/Application References
(S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate (Target) Benzyl methyl carbamate, phenyl, pyrrolidine Not explicitly stated Potential CNS modulation
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (Compound 28) 3-Chlorophenyl, ketone group, methyl carbamate Not provided AChE/BChE inhibition (IC₅₀ = lowest in study)
Ethyl (5-((1H-pyrrol-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)carbamate (RDS 60) Benzimidazole core, ethyl carbamate, pyrrole-methyl substituent C₁₆H₁₈N₄O₂ Anti-tumoral activity
Benomyl Benzimidazole core, butylamino-methyl carbamate C₁₄H₁₈N₄O₃ Agricultural fungicide
Benzyl (1-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl)(methyl)carbamate 4-Chlorophenyl, pyrrolidine, methyl carbamate C₂₁H₂₅ClN₂O₂ Discontinued (similar tertiary amine analog)
Benzyl (2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)carbamate Hydroxyl-pyrrolidine, benzyl methyl carbamate C₂₁H₂₆N₂O₃ Enhanced solubility (hypothetical)

Key Findings from Comparative Studies

Enzyme Inhibition Potential
  • Compound 28 () exhibits superior acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition (IC₅₀ comparable to galanthamine) due to its 3-chlorophenyl and ketone groups, which enhance target binding .
  • The pyrrolidine group in the target compound may facilitate interactions with amine-binding enzymes or receptors, such as neurotransmitter transporters .
Anti-Tumoral Activity
  • RDS 60 () demonstrates anti-tumoral effects attributed to its benzimidazole core, which intercalates DNA or inhibits tubulin polymerization. The target compound’s pyrrolidine-phenyl system lacks this planar aromatic system, likely reducing anti-tumoral efficacy .
Impact of Substituents
  • Chlorophenyl vs. The target compound’s unsubstituted phenyl group may favor metabolic stability .
  • Hydroxyl-Pyrrolidine Modification: The hydroxyl group in ’s compound improves hydrogen-bonding capacity, which could enhance receptor binding or solubility compared to the target compound’s non-hydroxylated pyrrolidine .

Biological Activity

(S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate is a compound with significant biological activity, particularly in the context of neuropharmacology and potential therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

  • Chemical Formula : C19_{19}H24_{24}N2_{2}O2_{2}
  • Molecular Weight : 316.41 g/mol

The structure features a pyrrolidine ring, which is known for its role in modulating neurotransmitter systems, particularly in the central nervous system.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Cholinesterase Inhibition : It has been suggested that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and memory .
  • Neuroprotective Effects : Some studies have indicated that derivatives of this compound display neuroprotective properties against amyloid-beta-induced toxicity in neuronal cell models. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's .
  • Antioxidant Activity : The presence of phenyl and benzyl substituents may confer antioxidant properties, helping to mitigate oxidative stress in neuronal cells .

In Vitro Studies

In vitro assays have demonstrated the following:

  • AChE and BChE Inhibition : Compounds similar to this compound have shown IC50_{50} values indicating effective inhibition of AChE and BChE. For instance, one study reported an IC50_{50} of 200 nM for a related compound against AChE .
  • Neuroprotective Efficacy : In SH-SY5Y neuroblastoma cell models, certain derivatives demonstrated significant protective effects against Aβ-induced cytotoxicity, increasing cell viability significantly compared to untreated groups .

Case Studies

  • Cognitive Enhancement : A study involving animal models indicated that administration of compounds related to this compound led to improved performance in memory tasks, suggesting potential applications in cognitive disorders .
  • Alzheimer's Disease Models : In models simulating Alzheimer's pathology, compounds derived from this structure inhibited tau aggregation and reduced amyloid plaque formation, highlighting their therapeutic potential .

Data Table: Biological Activity Overview

Activity TypeMechanismReference
AChE InhibitionCompetitive inhibition
BChE InhibitionCompetitive inhibition
NeuroprotectionReduction of Aβ-induced toxicity
Antioxidant ActivityFree radical scavenging
Cognitive EnhancementImproved memory task performance

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